molecular formula C23H32N2O3 B4738122 2-[4-(2,3-dimethoxybenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol

2-[4-(2,3-dimethoxybenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol

Cat. No. B4738122
M. Wt: 384.5 g/mol
InChI Key: WCHFCYRNVANFBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2,3-dimethoxybenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a derivative of piperazine and has a unique structure that makes it an interesting subject for scientific investigation.

Mechanism of Action

The mechanism of action of 2-[4-(2,3-dimethoxybenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol is not fully understood. However, it is believed to act as a partial agonist at dopamine receptors, meaning that it can activate these receptors to a lesser extent than the natural neurotransmitter dopamine. This may lead to an increase in dopamine levels in the brain, which could have an effect on mood and motivation.
Biochemical and Physiological Effects:
Studies have shown that 2-[4-(2,3-dimethoxybenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol has a number of biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin in the brain, which could have an effect on mood and motivation. It has also been shown to have an effect on the levels of other neurotransmitters, such as norepinephrine and acetylcholine.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[4-(2,3-dimethoxybenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol in lab experiments is its potential to modulate the activity of dopamine receptors. This could be useful in studying the role of dopamine in various physiological and pathological conditions. However, one limitation is that the mechanism of action of this compound is not fully understood, which could make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 2-[4-(2,3-dimethoxybenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol. One area of interest is the potential use of this compound in the treatment of mood disorders, such as depression and anxiety. Another area of research could be the investigation of the effects of this compound on other neurotransmitter systems, such as the glutamate and GABA systems. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Conclusion:
In conclusion, 2-[4-(2,3-dimethoxybenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol is a chemical compound that has potential applications in scientific research, particularly in the field of neuroscience. Its unique structure and potential to modulate the activity of dopamine receptors make it an interesting subject for investigation. However, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.

Scientific Research Applications

2-[4-(2,3-dimethoxybenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol has potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have an affinity for dopamine receptors, which are involved in the regulation of mood, motivation, and reward. It has also been found to have an effect on the levels of serotonin, another neurotransmitter that plays a role in mood regulation.

properties

IUPAC Name

2-[4-[(2,3-dimethoxyphenyl)methyl]-1-(2-phenylethyl)piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O3/c1-27-22-10-6-9-20(23(22)28-2)17-24-14-15-25(21(18-24)12-16-26)13-11-19-7-4-3-5-8-19/h3-10,21,26H,11-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCHFCYRNVANFBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CN2CCN(C(C2)CCO)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2,3-Dimethoxybenzyl)-1-(2-phenylethyl)piperazin-2-yl]ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(2,3-dimethoxybenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol
Reactant of Route 2
Reactant of Route 2
2-[4-(2,3-dimethoxybenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol
Reactant of Route 3
Reactant of Route 3
2-[4-(2,3-dimethoxybenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol
Reactant of Route 4
2-[4-(2,3-dimethoxybenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol
Reactant of Route 5
2-[4-(2,3-dimethoxybenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol
Reactant of Route 6
2-[4-(2,3-dimethoxybenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.